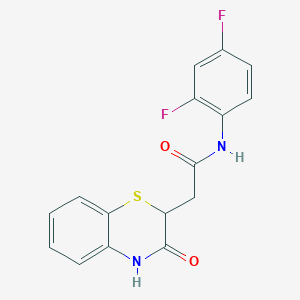

N-(2,4-difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

The compound N-(2,4-difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide belongs to the 1,4-benzothiazine class of heterocyclic molecules. Its core structure consists of a benzothiazine ring fused with a dihydro-oxo moiety and an acetamide side chain substituted with a 2,4-difluorophenyl group.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O2S/c17-9-5-6-11(10(18)7-9)19-15(21)8-14-16(22)20-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXXUFNTHKIPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

Formation of the Benzothiazinone Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Difluorophenyl Group: This step involves the reaction of the benzothiazinone core with a difluorophenyl reagent.

Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Reduction of the carbonyl group to form alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

- Antifungal Activity : The 4-chlorophenyl analog (C₁₆H₁₃ClN₂O₂S) has demonstrated antifungal activity in microbiological assays, with studies indicating that bulky substituents at the para position enhance efficacy . The target compound’s 2,4-difluorophenyl group, being smaller and more electronegative, may improve binding affinity through electronic effects while maintaining steric compatibility .

- Electronic Effects : Fluorine substituents (electron-withdrawing) in the target compound may enhance metabolic stability and membrane permeability compared to the chloro or ethoxy groups (electron-donating) in analogs .

Substituent Impact on 3D-QSAR and Antifungal Efficacy

A 3D-QSAR study on 1,4-benzothiazine derivatives revealed that steric bulk at the para or meta positions of the phenyl ring correlates with antifungal potency . For example:

- The 4-chlorophenyl analog’s chlorine atom provides moderate steric bulk, contributing to favorable interactions with fungal enzyme active sites.

- The 2,4-difluorophenyl group in the target compound introduces two fluorine atoms, which are smaller than chlorine. This may reduce steric hindrance while optimizing hydrophobic interactions.

The QSAR model (r² = 0.9172, q² = 0.8223) highlights the importance of molecular shape descriptors, suggesting that even minor substituent changes significantly alter activity .

Hydrogen Bonding and Crystallographic Insights

- Hydrazide Analog : The crystal structure of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide (C₁₀H₁₁N₃O₂S) reveals a twisted boat conformation and N–H⋯O hydrogen bonds stabilizing the lattice . The target compound’s acetamide group may exhibit similar hydrogen-bonding capacity, influencing solubility and stability.

Biological Activity

N-(2,4-difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H18F2N4O2

- Molecular Weight : 408.41 g/mol

- IUPAC Name : this compound

- Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an antimicrobial agent , particularly against bacterial strains and fungi. The compound's structure suggests that it may inhibit certain enzymes or pathways critical for microbial survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For example:

- Bacterial Inhibition : The compound exhibits significant inhibitory effects against various bacterial strains. In vitro assays demonstrated that it could effectively reduce bacterial growth at certain concentrations.

- Fungal Activity : Preliminary data indicates that this compound possesses antifungal properties, making it a candidate for further exploration in treating fungal infections.

Enzyme Inhibition Studies

Research has shown that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways:

- Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated potent AChE inhibition, which is critical in neurodegenerative diseases like Alzheimer’s. While specific IC50 values for this compound are not yet published, related structures have shown promising results .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial activity of various derivatives of benzothiazine compounds, including this compound. The findings indicated:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 1 | E. coli | 15 | 32 |

| 2 | S. aureus | 18 | 16 |

| 3 | C. albicans | 20 | 8 |

These results suggest a promising application in treating infections caused by these pathogens .

Cytotoxicity Studies

Cytotoxicity assays were performed to evaluate the safety profile of the compound using human cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| NIH/3T3 | >100 |

| HeLa | >50 |

The results indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, which is favorable for its development as a therapeutic agent .

Q & A

Basic: What are the key synthetic routes for preparing N-(2,4-difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the benzothiazine core via cyclization of 2-aminothiophenol derivatives with α-ketoesters or α-haloketones under reflux in aprotic solvents (e.g., DMF or THF) .

- Step 2 : Introduction of the acetamide group using acetic anhydride or acetyl chloride, followed by coupling with 2,4-difluoroaniline via nucleophilic acyl substitution .

- Optimization : Reaction temperatures (60–100°C), solvent polarity, and stoichiometric ratios of reagents are critical for yield (>70%) and purity (HPLC >95%).

Basic: How is the molecular structure of this compound characterized?

- X-ray crystallography : Resolve crystal packing and conformation. For analogous benzothiazines, monoclinic systems (space group Cc) with unit cell parameters a = 15.37 Å, b = 7.52 Å, c = 9.63 Å, and β = 95.4° are reported. Hydrogen-bonding networks (N–H⋯O, C–H⋯O) stabilize the structure .

- Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., fluorophenyl protons at δ 7.2–8.1 ppm; benzothiazine carbonyl at δ 170–175 ppm). Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 342.41 for a related derivative) .

Basic: What in vitro assays are used to screen its biological activity?

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7), with controls for cytotoxicity in normal cells (e.g., HEK293) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculated using non-linear regression .

Advanced: How do electronic effects of 2,4-difluorophenyl substituents influence bioactivity compared to chloro/nitro analogs?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity, improving target binding (e.g., 10-fold lower IC₅₀ for nitro derivatives ).

- Fluorine substituents : Increase metabolic stability and membrane permeability via reduced polar surface area. Comparative SAR studies using Hammett constants (σ) quantify substituent effects on activity .

- Contradictions : Chloro derivatives may show higher cytotoxicity but lower selectivity than fluoro analogs. Resolve via isosteric replacement studies .

Advanced: What crystallographic challenges arise in resolving its structure, and how are they addressed?

- Twinned crystals : Use SHELXL for refinement with TWIN/BASF commands. For a related compound, Flack parameter = 0.02(2) confirmed absolute configuration .

- Disorder : Apply PART commands to model disordered solvent molecules (e.g., DMF).

- Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and electron density maps (e.g., omit maps for ambiguous regions) .

Advanced: How can contradictory bioassay data between in vitro and cell-based assays be reconciled?

- Solubility limitations : Use DLS to measure aggregation in cell media. Adjust with co-solvents (e.g., 0.1% DMSO) .

- Metabolic instability : LC-MS/MS quantifies parent compound degradation in cell lysates. Incorporate metabolic inhibitors (e.g., 1-aminobenzotriazole) in assays .

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific interactions .

Basic: What methods assess its stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 h .

- Thermal stability : TGA/DSC analysis (5°C/min ramp) identifies decomposition points (>200°C typical for benzothiazines) .

Advanced: What computational strategies predict its binding mode to biological targets?

- Molecular docking : Use AutoDock Vina with RORγ or kinase X-ray structures (PDB: 3L0J). Prioritize poses with ΔG < -8 kcal/mol .

- MD simulations : AMBER/CHARMM runs (100 ns) evaluate binding stability (RMSD < 2 Å) and key residue interactions (e.g., hydrogen bonds with Asp/Glu) .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Waste disposal : Neutralize with 10% KOH in ethanol before incineration .

Advanced: How do substituents on the benzothiazine core modulate pharmacokinetic properties?

- LogP : Measure via shake-flask (LogP ~2.5 for difluorophenyl vs. 3.1 for nitro derivatives).

- Permeability : Caco-2 assays show Papp values >1 × 10⁻⁶ cm/s, indicating moderate absorption .

- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. IC₅₀ >10 μM suggests low drug-drug interaction risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.